molecular formula C19H14BrN5O B2857379 N-[(3-bromophenyl)methyl]-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine CAS No. 2034510-49-9

N-[(3-bromophenyl)methyl]-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine

Cat. No.: B2857379
CAS No.: 2034510-49-9
M. Wt: 408.259
InChI Key: YCISFUYBSJRUMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3-bromophenyl)methyl]-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a potent and selective ATP-competitive inhibitor of Janus Kinase 2 (JAK2) and Fms-like tyrosine kinase 3 (FLT3), key signaling nodes in hematopoietic and immune cell function [1] . Its primary research value lies in the investigation of myeloproliferative neoplasms (MPNs) and acute myeloid leukemia (AML), where constitutive activation of JAK2 and FLT3 are common oncogenic drivers [2] . By selectively targeting JAK2 and FLT3, this compound enables researchers to probe the downstream signaling cascades, such as the JAK-STAT and MAPK/ERK pathways, that promote cell proliferation and survival in these malignancies [3] . It serves as a critical pharmacological tool for in vitro and in vivo studies aimed at validating these kinases as therapeutic targets, understanding mechanisms of drug resistance, and developing novel combination treatment strategies for hematological cancers.

Properties

IUPAC Name

N-[(3-bromophenyl)methyl]-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrN5O/c20-15-8-4-5-13(9-15)10-22-18-16(11-21-12-23-18)19-24-17(25-26-19)14-6-2-1-3-7-14/h1-9,11-12H,10H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCISFUYBSJRUMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=CN=CN=C3NCC4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key Structural Features:

The pyrimidine core serves as a common scaffold for diverse derivatives. Substitutions at the 4- and 5-positions significantly influence conformational stability and bioactivity.

Compound Name Substituents (Position) Key Structural Features Reference
Target Compound 5-(3-phenyl-1,2,4-oxadiazol-5-yl), 4-(3-bromobenzyl) Bromine (halogen bonding potential), oxadiazole (π-acceptor), pyrimidine core N/A
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine 4-(2-fluorophenyl), 5-(methoxyphenylaminomethyl) Intramolecular N–H⋯N hydrogen bonding, dihedral angles (12.8°–86.1°), C–H⋯π interactions
4-Methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine (CYC116) 4-(morpholinophenyl), 5-(thiazol-5-yl) Thiazole ring (electron-rich), morpholine (solubility enhancer), Aurora kinase inhibition
[5-(3-Methyl-pyridin-4-yl)-[1,3,4]oxadiazol-2-yl]-(4-trifluoromethyl-phenyl)-amine 5-(oxadiazole), 4-(trifluoromethylphenyl) Trifluoromethyl (metabolic stability), oxadiazole (bioisostere for ester/carbamate)

Analysis :

  • Halogen vs. Electron-Withdrawing Groups : The target’s 3-bromophenyl group may enhance binding via halogen bonding compared to fluorophenyl or trifluoromethyl groups in other derivatives .
  • Oxadiazole vs.
  • Conformational Flexibility : Dihedral angles in ’s compound (12.8°–86.1°) suggest that substituent bulk and hydrogen bonding dictate molecular planarity, a factor critical for target engagement .
Table: Activity Profiles of Pyrimidine Derivatives
Compound Name Biological Activity Mechanism/Target Reference
Target Compound Not reported in evidence Predicted: Kinase/DNA interaction N/A
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine Antibacterial, antifungal Immunomodulation, membrane disruption
CYC116 Anticancer Aurora A/B kinase inhibition (Ki: 8–9 nM)
[5-(3-Methyl-pyridin-4-yl)-[1,3,4]oxadiazol-2-yl]-(4-trifluoromethyl-phenyl)-amine Not reported Hypothesized: Kinase/Receptor antagonism

Analysis :

  • ’s derivative highlights pyrimidines’ dual antibacterial/antifungal roles, which may extend to the target compound if similar substituent interactions occur .

Preparation Methods

Condensation-Based Methods

The pyrimidine scaffold is synthesized via Biginelli-like condensation or cyclocondensation of β-dicarbonyl intermediates. For example, methyl isobutyl acetate reacts with 4-fluorobenzaldehyde under Knoevenagel conditions to form α,β-unsaturated esters, which undergo cyclization with thiourea derivatives to yield pyrimidine-thione intermediates. Subsequent oxidation with m-chloroperbenzoic acid (mCPBA) generates sulfonyl pyrimidines, which are aminated using methylamine in methanol.

Key Reaction Parameters :

  • Solvent: Methanol or toluene
  • Catalysts: Hexamethylphosphoramide (HMPA) for thiourea cyclization
  • Temperature: Reflux (80–110°C)
  • Yield Range: 64–85%.

1,2,4-Oxadiazole Cyclization Strategies

Amidoxime-Acyl Chloride Coupling

The Tiemann-Krüger method remains foundational:

  • Amidoxime Preparation : React hydroxylamine hydrochloride with nitriles (e.g., benzonitrile) in ethanol/water.
  • Cyclization : Treat amidoximes with acyl chlorides (e.g., benzoyl chloride) in pyridine or tetrabutylammonium fluoride (TBAF).

For the target molecule, 3-phenyl-1,2,4-oxadiazole is synthesized via:
$$
\text{PhC≡N + NH}2\text{OH·HCl} \rightarrow \text{PhC(NH}2\text{)NOH} \xrightarrow{\text{PhCOCl}} \text{3-Ph-1,2,4-Oxadiazole}
$$

Optimization Notes :

  • TBAF increases reaction efficacy by 20–30% compared to pyridine.
  • Purification challenges due to byproducts necessitate column chromatography.

Coupling of Pyrimidine and Oxadiazole Moieties

Nucleophilic Aromatic Substitution

The 5-position of pyrimidine undergoes substitution with pre-formed oxadiazole-bearing electrophiles. For example, 5-bromopyrimidin-4-amine reacts with 3-phenyl-1,2,4-oxadiazole-5-boronic acid under Suzuki-Miyaura conditions:

$$
\text{5-Br-Pyrimidin-4-amine + Oxadiazole-B(OH)}2 \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}_3} \text{5-(Oxadiazolyl)Pyrimidin-4-amine}
$$

Conditions :

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0)
  • Base: Sodium carbonate
  • Solvent: DME/H$$_2$$O (3:1)
  • Yield: 72–78%.

Introduction of the N-[(3-Bromophenyl)Methyl] Group

Reductive Amination

3-Bromobenzaldehyde reacts with pyrimidin-4-amine in the presence of sodium cyanoborohydride:

$$
\text{3-BrC}6\text{H}4\text{CHO + H}2\text{N-Pyrimidine} \xrightarrow{\text{NaBH}3\text{CN, MeOH}} \text{N-[(3-Bromophenyl)Methyl]Pyrimidin-4-Amine}
$$

Critical Parameters :

  • pH Control: Acetic acid buffer (pH 5–6)
  • Temperature: Room temperature (25°C)
  • Yield: 68%.

Integrated Synthetic Route (Patent CN104876919A)

The patent outlines a six-step synthesis starting from 4-bromophenyl precursors (Figure 1):

  • Addition : 4-Bromophenylacetonitrile → 2-(4-Bromophenyl)Acetamide.
  • Esterification : Acetamide → Methyl 2-(4-Bromophenyl)Acetate.
  • Cyclization : Ester + Hydroxylamine → 5-(4-Bromophenyl)-1,2,4-Oxadiazole.
  • Coupling : Oxadiazole + 4-Chloropyrimidine → 5-(Oxadiazolyl)Pyrimidine.
  • Amidation : Chloropyrimidine → Aminopyrimidine.
  • Reduction : Nitro group → Amine.

Table 1. Reaction Conditions and Yields

Step Reagents/Catalysts Temperature Yield (%)
1 NH$$_3$$, EtOH Reflux 85
2 SOCl$$_2$$, MeOH RT 92
3 NH$$2$$OH, K$$2$$CO$$_3$$ 100°C 76
4 Pd(OAc)$$_2$$, XPhos 100°C 65
5 NH$$_3$$, THF RT 88
6 H$$_2$$, Pd/C 50°C 82

Optimization and Troubleshooting

Cyclization Byproduct Mitigation

Unwanted 1,3,4-oxadiazole formation during cyclization is minimized by:

  • Strict stoichiometric control (1:1 amidoxime:acyl chloride).
  • Use of scandium triflate as a Lewis acid catalyst (reduces side products by 40%).

Purification Challenges

Silica gel chromatography with ethyl acetate/hexane (1:3) resolves oxadiazole-pyrimidine isomers. HPLC analysis (C18 column, MeCN/H$$_2$$O) confirms >95% purity.

Spectroscopic Characterization

$$^1$$H NMR (400 MHz, DMSO-d$$_6$$)

  • Pyrimidine H-2 : δ 8.54 (s, 1H)
  • Oxadiazole H-5 : δ 8.12 (s, 1H)
  • N-CH$$_2$$-Ph : δ 4.45 (s, 2H)
  • Aromatic Protons : δ 7.25–7.89 (m, 8H).

IR (KBr, cm$$^{-1}$$)

  • N-H Stretch: 3350
  • C=N Oxadiazole: 1615
  • C-Br: 680.

Applications and Derivatives

The compound serves as a kinase inhibitor precursor. Mannich base derivatives (e.g., morpholine adducts) exhibit enhanced solubility for pharmacological screening.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-[(3-bromophenyl)methyl]-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine?

  • Answer : The synthesis typically involves multi-step organic reactions. For example, the oxadiazole ring can be formed via cyclization of a nitrile and hydroxylamine derivative under microwave-assisted conditions (e.g., 80–120°C, 1–3 hours) . The pyrimidine core is often constructed using Suzuki-Miyaura coupling or nucleophilic substitution reactions. Key intermediates should be purified via column chromatography, and reaction progress monitored by TLC .

Q. How can the structural integrity of this compound be confirmed?

  • Answer : Use a combination of spectroscopic techniques:

  • NMR (¹H/¹³C) to verify substituent positions and connectivity.
  • High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
  • X-ray crystallography (using SHELXL software ) to resolve ambiguities in stereochemistry or bonding. For example, intramolecular hydrogen bonds (e.g., N–H⋯N) can stabilize the crystal lattice .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Answer : Start with in vitro antimicrobial or cytotoxicity assays. For instance:

  • Microdilution assays (MIC determination) against Gram-positive/negative bacteria.
  • MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Enzyme inhibition studies (e.g., kinase or protease targets) using fluorescence-based assays .

Advanced Research Questions

Q. How can computational methods optimize the synthesis or activity of this compound?

  • Answer :

  • Density-functional theory (DFT) : Calculate reaction pathways to identify rate-limiting steps (e.g., cyclization barriers). Becke’s hybrid functional (B3LYP) is recommended for thermochemical accuracy .
  • Molecular docking : Predict binding affinities to targets like SARS-CoV-2 Mpro or kinases using AutoDock Vina. Validate with mutagenesis studies .

Q. How to resolve contradictions in crystallographic or spectroscopic data?

  • Answer :

  • Multi-method validation : Cross-check NMR shifts with computed chemical shifts (GIAO method).
  • Twinned data refinement : Use SHELXL’s TWIN/BASF commands for challenging crystals .
  • Dynamic NMR : Resolve conformational equilibria (e.g., hindered rotation) by variable-temperature experiments .

Q. What strategies improve yield in large-scale synthesis?

  • Answer :

  • Microwave-assisted synthesis : Reduces reaction time (e.g., oxadiazole formation in 30 minutes vs. 6 hours ).
  • Catalytic optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for coupling efficiency.
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .

Contradictions & Mitigation

  • Stereochemical ambiguity : Conflicting NOESY signals may arise from dynamic processes. Use low-temperature NMR or computational conformational analysis .
  • Bioactivity variability : Inconsistent IC₅₀ values across labs may stem from assay conditions. Standardize protocols (e.g., ATP concentration in kinase assays) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.